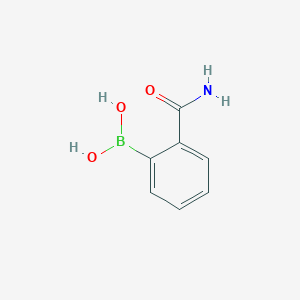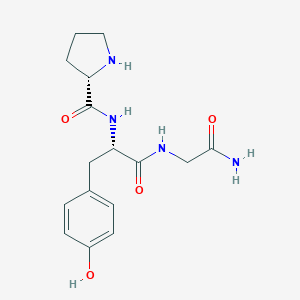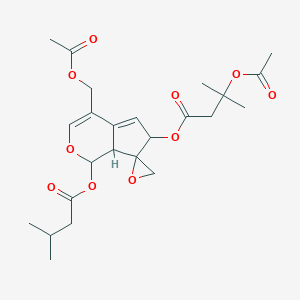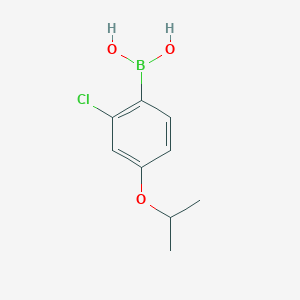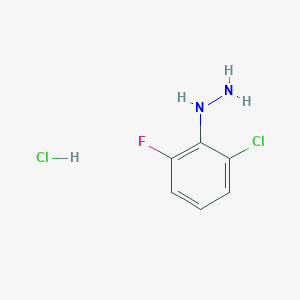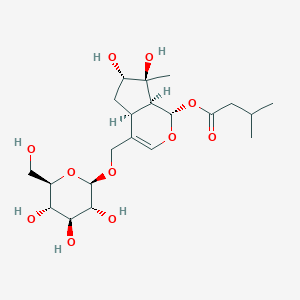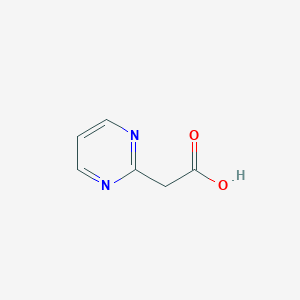
2-Pyrimidineacetic acid
Übersicht
Beschreibung
2-Pyrimidineacetic acid is a synthetic intermediate useful for pharmaceutical synthesis . It is a reagent that is used in the preparation of pyrimidine derivatives for treating and preventing sexual dysfunction .
Molecular Structure Analysis
The molecular formula of 2-Pyrimidineacetic acid is C6H6N2O2 . The InChI code is1S/C6H6N2O2/c9-6(10)4-5-7-2-1-3-8-5/h1-3H,4H2,(H,9,10) . Physical And Chemical Properties Analysis
2-Pyrimidineacetic acid is a crystalline solid . It has a molecular weight of 138.1 . It is soluble in DMF (1 mg/ml) and PBS (pH 7.2, 10 mg/ml) . The storage temperature is -20°C .Wissenschaftliche Forschungsanwendungen
- Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- They are known to inhibit the expression and activities of certain vital inflammatory mediators .
- A large number of pyrimidines exhibit potent anti-inflammatory effects .
Pharmacological Applications
Synthesis of Derivatives
- 2-Pyrimidineacetic acid is used as a reagent in the preparation of pyrimidine derivatives .
- These derivatives have potential applications in treating and preventing sexual dysfunction .
- Perimidines, a class of compounds related to 2-Pyrimidineacetic acid, have significant applications in industrial chemistry .
- They are used in the synthesis of different bioactive and industrially applicable molecules .
- Perimidine derivatives, which can be synthesized from 2-Pyrimidineacetic acid, have applications in drug discovery .
- They are used in the development of new therapeutic agents .
Preparation of Pyrimidine Derivatives
Industrial Chemistry
Drug Discovery
Polymer Chemistry
- Pyrimidines, including 2-Pyrimidineacetic acid, have been found to have anti-inflammatory effects .
- These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- This makes them potentially useful in the treatment of various inflammatory conditions .
- Pyrimidines have the ability to interact with different proteins and form complexes with metals .
- This unique property makes them useful in various fields of life sciences, medical sciences, and industrial chemistry .
- Pyrimidine derivatives have distinct behavior in various ranges of light .
- This makes them potentially useful in the development of photosensors and in dye industries .
- Pyrimidine derivatives have been found to exhibit catalytic activity in organic synthesis .
- This makes them valuable in the field of synthetic chemistry .
Anti-Inflammatory Applications
Molecular Interaction and Complex Formation
Photosensors and Dye Industries
Catalytic Activity in Organic Synthesis
Storage and Transportation
Safety And Hazards
Eigenschaften
IUPAC Name |
2-pyrimidin-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-6(10)4-5-7-2-1-3-8-5/h1-3H,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRCYZPJUABYHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40494580 | |
| Record name | (Pyrimidin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40494580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrimidineacetic acid | |
CAS RN |
66621-73-6 | |
| Record name | (Pyrimidin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40494580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyrimidineacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-a]pyridin-6-ylmethanamine](/img/structure/B151088.png)

